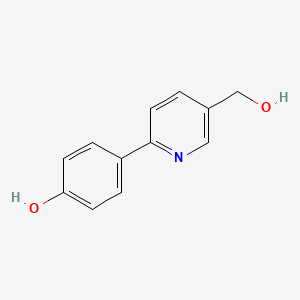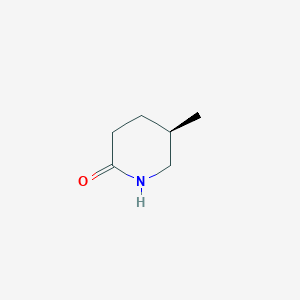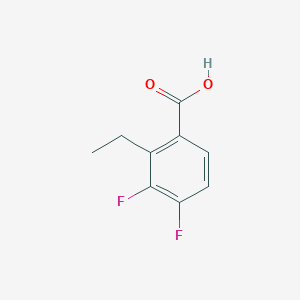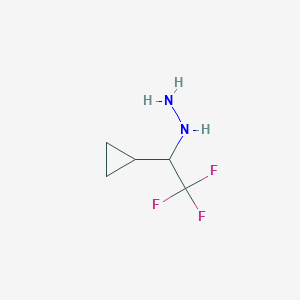
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is a chemical compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine typically involves the reaction of cyclopropyl derivatives with trifluoromethyl hydrazine. One common method includes the reaction of cyclopropyl bromide with trifluoromethyl hydrazine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce simpler hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated compounds and hydrazones.
Biology: Studied for its interactions with biological molecules, such as proteins and enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydrazine moiety can form covalent bonds with target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethylhydrazine: A simpler analog with similar reactivity but lacking the cyclopropyl group.
Cyclopropylhydrazine: Contains the cyclopropyl group but lacks the trifluoromethyl group.
Uniqueness
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H9F3N2 |
|---|---|
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
(1-cyclopropyl-2,2,2-trifluoroethyl)hydrazine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)4(10-9)3-1-2-3/h3-4,10H,1-2,9H2 |
InChI-Schlüssel |
QOKQDDAZCGFFDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


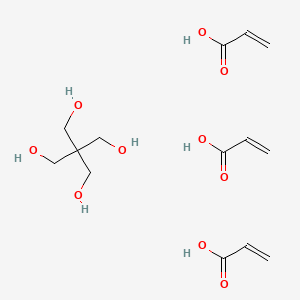
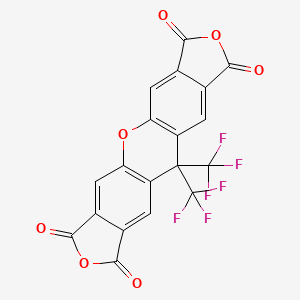
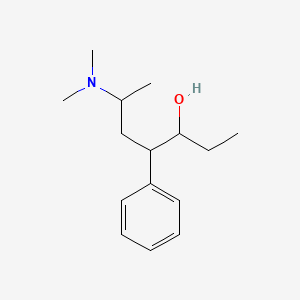
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
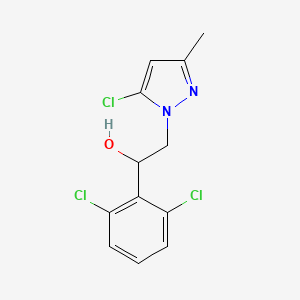
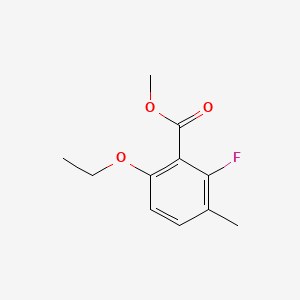

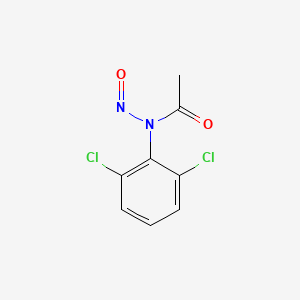
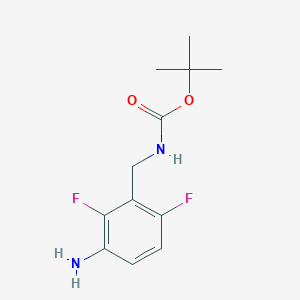
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
